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Compound of Interest

Compound Name: Epervudine

Cat. No.: B162263

This in-depth technical guide provides a comprehensive overview of the discovery and
development timeline of Lamivudine, a cornerstone in the treatment of HIV and Hepatitis B
infections. The document is tailored for researchers, scientists, and drug development
professionals, offering detailed insights into the pivotal moments, experimental methodologies,
and quantitative data that have defined Lamivudine's journey from laboratory synthesis to a
globally recognized therapeutic agent.

Discovery and Development Timeline

The development of Lamivudine, from its initial synthesis to its approval as a critical
antiretroviral medication, represents a significant milestone in virology and medicinal chemistry.
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Organization/Indivi

Year Milestone Significance
dual
) Bernard Belleau This marked the initial
Racemic BCH-189 (a ] ] ) ) )
) o (McGill University) chemical discovery of
mixture of lamivudine

1988 ) ) and Paul Nguyen-Ba the compound that

and its enantiomer) ,
) ) (IAF BioChem would lead to
was first synthesized. ) o
International, Inc.) Lamivudine.
The minus This stereochemical
enantiomer, which Bernard Belleau and separation was

1089 would be named Nghe Nguyen-Ga (IAF  crucial, as the minus
lamivudine, was BioChem enantiomer was later
isolated from the International, Inc.) found to have a better
racemic mixture.[1] therapeutic profile.[2]
Yung-Chi Cheng's lab
at Yale University
discovered that the o

o This discovery was
combination of ] ] o
o pivotal in establishing
lamivudine and o )
] ) lamivudine's potential
zidovudine (AZT) ] o
o Yung-Chi Cheng (Yale  as a combination
Early 1990s synergistically ] )
o University) therapy for HIV, a
inhibited HIV reverse
] cornerstone of
transcriptase and that ) ]
) ] modern antiretroviral
the minus enantiomer
o treatment.[1]
(lamivudine) had
reduced cytotoxicity.
[1]

1993-1994 The first randomized Various research These trials provided
controlled trials, groups the first clinical
including the North evidence of the
American NUCA 3001 efficacy of lamivudine
and NUCA 3002 in combination with
studies, and the zidovudine for treating
European NUCB 3001 HIV-1 infection.[2]
and NUCB 3002
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studies, were
conducted.[2]

November 17, 1995

The U.S. Food and
Drug Administration
(FDA) approved
Lamivudine (brand
name Epivir) for the
treatment of HIV-1
infection in
combination with
zidovudine.[1][3]

Glaxo Wellcome (now
GlaxoSmithKline)

This was the first FDA
approval for
Lamivudine, making it
a key component of

antiretroviral therapy.

[4]

Lamivudine was

licensed in Europe for

BioChem Pharma /

This expanded the

availability of

1996 the treatment of HIV in o _
o ) Glaxo Wellcome Lamivudine to a wider
combination with other _ _
) patient population.
anti-HIV drugs.
Lamivudine received )
This demonstrated the
FDA approval for the o o
) dual antiviral activity
1998 treatment of chronic Glaxo Wellcome o ]
N ) of Lamivudine against
Hepatitis B virus
) ] both HIV and HBV.
(HBV) infection.[5][6]
The fixed-dose
combination of This marked a step
zidovudine, towards simplifying
November 2000 lamivudine, and GlaxoSmithKline treatment regimens by

abacavir (Trizivir) was
approved in the
United States.[7]

combining multiple

drugs into a single pill.

August 2, 2004

The fixed-dose
combination of
abacavir and
lamivudine (Epzicom)
was approved by the
FDA for the treatment
of HIV-1 infection.[8]

GlaxoSmithKline

This provided another
two-drug combination

option for HIV therapy.
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The FDA approved
the two-drug, fixed-
dose combination of

dolutegravir and

This represented a
significant shift

towards reducing the

April 8, 2019 lamivudine (Dovato) ViiV Healthcare ]
number of drugs in a
as a complete o
) first-line HIV treatment
regimen for treatment- ,
_ _ regimen.
naive adults with HIV-
1.
The FDA approved
dolutegravir/lamivudin This expanded the
e (Dovato) for the indication for this two-
April 8, 2024 treatment of HIV-1 ViiV Healthcare drug regimen to a

infection in
adolescents aged 12
years and older.[9][10]

younger patient

population.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of

Lamivudine.

Table 1: In Vitro Anti-HIV-1 Activity of Lamivudine

Cell Line HIV-1 Strain IC50 (pM)
Various Various 0.002 - 1.14[3]
Monocytes/PBMCs Laboratory Strains 3.7 - 5.8[11]
Monocytes/PBMCs Clinical Isolates 0.26 (mean)[11]
PBMC HIV-I 0.07 - 0.2[12]

IC50 (50% inhibitory concentration) is a measure of the potency of a drug in inhibiting a specific

biological or biochemical function.
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Table 2: Pharmacokinetic Parameters of Lamivudine in

Adults
Parameter Value Unit
Oral Bioavailability ~82 %[4]
Time to Maximum
) 05-15 hours[4]
Concentration (Tmax)
Apparent Volume of
o ~1.3 L/kg[4]
Distribution (Vd)
Elimination Half-life (t1/2) 5-7 hours[4]
Intracellular Half-life of ) )
o ) 10.5 - 15.5 (in HIV-1 cell lines) hours[4]
Lamivudine 5'-triphosphate
Renal Excretion (unchanged
~70 %[4]

drug)

Table 3: Efficacy of Lamivudine-Containing Regimens in

Clinical Trials (Selected Data)
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. Treatment .
Trial . Duration Outcome Result
Regimen
Primary endpoint
o ) met, showing
NUCA3001 & Lamivudine + Change in CD4+ o
) ] - superiority over
NUCA3002 Zidovudine cell counts
ZDV
monotherapy.[2]

Dolut : Non-inferiority to
olutegravir +

L the three-drug
GEMINI-1 & Lamivudine vs. HIV-1 RNA <50

) 48 Weeks ] regimen was
GEMINI-2 Dolutegravir + copies/mL
demonstrated.
TDF/FTC
[13]
Switching to the
Switch to two-drug
Dolutegravir/Lam regimen was
o HIV-1 RNA =50 o
TANGO Study ivudine vs. 144 Weeks ] non-inferior to
o copies/mL o
Continuing TAF- continuing a
based regimen TAF-based

regimen.[4]

Key Experimental Protocols
Protocol 1: Stereoselective Synthesis of Lamivudine

The synthesis of the biologically active (-)-enantiomer of Lamivudine often involves a
stereoselective approach to control the chirality at the two stereocenters. One common strategy
involves the glycosylation of a protected cytosine base with a chiral oxathiolane intermediate.

Methodology:

e Preparation of the Chiral Oxathiolane Intermediate: A key step is the creation of the 1,3-
oxathiolane ring with the desired stereochemistry. This can be achieved through various
methods, including the use of chiral auxiliaries or enzymatic resolution. For example, a
racemic mixture of a protected 1,3-oxathiolane derivative can be resolved using an enzyme
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that selectively acylates one enantiomer, allowing for the separation of the desired
stereoisomer.

o Glycosylation: The protected chiral oxathiolane intermediate is then coupled with a silylated
cytosine derivative in the presence of a Lewis acid catalyst, such as trimethylsilyl
trifluoromethanesulfonate (TMSOTY). This reaction forms the crucial C-N bond between the
sugar moiety and the nucleobase.

» Deprotection: The protecting groups on the sugar and the base are subsequently removed
under appropriate conditions (e.g., treatment with ammonia in methanol) to yield the final
Lamivudine product.

« Purification: The final product is purified using techniques such as column chromatography
and recrystallization to obtain high-purity Lamivudine.

Protocol 2: In Vitro Anti-HIV Activity Assay

The antiviral activity of Lamivudine is typically assessed in cell culture-based assays that
measure the inhibition of HIV replication.

Methodology:

o Cell Culture: Human T-lymphocyte cell lines (e.g., MT-4, CEM) or peripheral blood
mononuclear cells (PBMCs) are cultured under standard conditions.

 Virus Preparation: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 llIB, HIV-1 NL4-3) is
propagated in a suitable cell line, and the virus titer is determined.

o Antiviral Assay:

o Cells are seeded in microtiter plates and pre-incubated with serial dilutions of Lamivudine
for a few hours.

o A known amount of HIV-1 is then added to the cell cultures.

o The plates are incubated for several days to allow for viral replication.
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o Measurement of Viral Replication: The extent of viral replication is quantified using various
methods:

o p24 Antigen ELISA: The concentration of the viral core protein p24 in the culture
supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

o Reverse Transcriptase (RT) Activity Assay: The activity of the viral RT enzyme in the
culture supernatant is measured.

o Syncytia Formation: For syncytia-inducing viral strains, the number of multinucleated giant
cells (syncytia) is counted.

o Data Analysis: The concentration of Lamivudine that inhibits viral replication by 50% (IC50) is
calculated from the dose-response curve.

Protocol 3: Phase lll Clinical Trial Design (Example:
GEMINI Studies)

The GEMINI-1 and GEMINI-2 studies were pivotal in establishing the efficacy and safety of a
two-drug regimen of dolutegravir and lamivudine for treatment-naive HIV-1 infected adults.

Methodology:

o Study Design: The studies were identical, randomized, double-blind, multicenter, parallel-
group, non-inferiority Phase lll trials.

o Patient Population: Treatment-naive HIV-1 infected adults with baseline plasma HIV-1 RNA
between 1,000 and 500,000 copies/mL.

o Randomization: Participants were randomized 1:1 to receive either:
o Atwo-drug regimen of dolutegravir (50 mg) plus lamivudine (300 mg) once daily.

o Athree-drug regimen of dolutegravir (50 mg) plus tenofovir disoproxil
fumarate/emtricitabine (300 mg/200 mg) once daily.
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e Primary Endpoint: The primary endpoint was the proportion of participants with plasma HIV-1
RNA <50 copies/mL at Week 48, with a non-inferiority margin of 10%.

e Secondary Endpoints: Secondary endpoints included changes from baseline in CD4+ cell
count, safety and tolerability, and the development of virologic resistance.

o Data Analysis: The primary efficacy analysis was performed on the intent-to-treat-exposed
(ITT-E) population.

Visualizations
Mechanism of Action of Lamivudine

Click to download full resolution via product page

Caption: Intracellular activation and mechanism of action of Lamivudine.

Experimental Workflow for Lamivudine Development
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Caption: A simplified workflow of Lamivudine's drug development process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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